Stereochemical Purity: Enantiomerically Defined (2R,7aR) Configuration Versus Racemic Pyrrolizine Carboxylate Mixtures
The target compound bears two defined stereogenic centers (2R,7aR), confirmed by the InChI stereochemical layer (InChI=1S/C16H21NO3/.../t14-,16-/m1/s1) [1]. The unsubstituted parent methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate (CAS 117375-15-2) is typically offered as a racemate or with unspecified stereochemistry, making it unsuitable for applications requiring enantioenriched intermediates . The defined (2R,7aR) configuration constrains the relative orientation of the benzyloxy substituent and the carboxylate ester, enabling predictable diastereofacial selectivity in subsequent transformations.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Specific enantiomer (2R,7aR), confirmed by InChI stereodescriptors; commercial purity ≥95% with identity verification by NMR, HPLC, and GC |
| Comparator Or Baseline | Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate (CAS 117375-15-2): typically racemic or unspecified stereochemistry |
| Quantified Difference | Qualitative (enantiopure vs. racemic/unspecified); direct quantitative purity comparison not available from a single head-to-head study |
| Conditions | Product identity specifications from vendor certificates of analysis (Bidepharm, CymitQuimica, Fujifilm Wako) |
Why This Matters
For asymmetric synthesis campaigns, the defined (2R,7aR) stereochemistry eliminates the need for chiral resolution steps, reducing both synthetic cost and the risk of diastereomeric contamination.
- [1] PubChem Compound Summary for CID 164890666, Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate. National Center for Biotechnology Information. 2026. View Source
